Benzododecinium Chloride

Catalog No.
S520874
CAS No.
139-07-1
M.F
C21H38N.Cl
C21H38ClN
M. Wt
340.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzododecinium Chloride

CAS Number

139-07-1

Product Name

Benzododecinium Chloride

IUPAC Name

benzyl-dodecyl-dimethylazanium chloride

Molecular Formula

C21H38N.Cl
C21H38ClN

Molecular Weight

340.0 g/mol

InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

JBIROUFYLSSYDX-UHFFFAOYSA-M

SMILES

Array

solubility

Solubility in water at 20 °C: good

Synonyms

ADB-12, Ajatin, benzododecinium, benzyl dimethyl dodecyl ammonium, benzyldimethyldodecylammonium bromide, benzyldodecyldimethylammonium chloride, BZK-C12, dimethyldodecylbenzylammonium, dimethyldodecylbenzylammonium bromide, dimethyldodecylbenzylammonium chloride, dimethyldodecylbenzylammonium maleate (2:1), dimethyldodecylbenzylammonium nitrate, dodecyldimethylbenzylammonium chloride, Sterinol

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

The exact mass of the compound Zephirol is 339.2693 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85508. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Benzalkonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Benzododecinium chloride (CAS 139-07-1), also known as benzyldimethyldodecylammonium chloride or C12-BAC, is a highly purified, short-chain quaternary ammonium cationic surfactant and non-oxidizing biocide. Unlike standard commercial benzalkonium chloride (BAC)—which is typically a variable mixture of C12, C14, and C16 alkyl homologs—pure benzododecinium chloride offers a precise molecular weight (339.99 g/mol) and a consistent critical micelle concentration (CMC). This structural uniformity provides predictable phase behavior, stable foaming profiles, and broad-spectrum antimicrobial efficacy against bacteria, fungi, and enveloped viruses, making it a critical raw material for precision formulations in pharmaceuticals, cosmetics, and industrial water treatment .

Procuring generic benzalkonium chloride mixtures instead of pure benzododecinium chloride introduces significant lot-to-lot variability in chain length distribution, which directly impacts formulation stability and safety. The longer-chain homologs (C14 and C16) present in mixed BAC exhibit drastically lower critical micelle concentrations and higher cytotoxicity profiles. In sensitive applications such as ophthalmic preservatives or high-salinity oilfield biocides, substituting pure C12-BAC with a generic mixture can lead to increased human tissue irritation, unpredictable drug solubilization, or premature surfactant precipitation in the presence of electrolytes[1].

Ocular Toxicity and Epithelial Safety Profile

In comparative in vivo studies of ophthalmic preservatives, pure benzododecinium chloride (C12-BAK) demonstrated a significantly superior safety profile compared to the C14 homolog and standard BAC mixtures. When applied repeatedly over 39 weeks, 0.01% C12-BAK produced no observable ocular toxicity or corneal epithelial cell injury in rabbit models. In contrast, both the C14-BAK and the commercial BAK mixture exhibited marked ocular toxicity under the same conditions, even though all variants maintained baseline antimicrobial activity at 0.003% [1].

Evidence DimensionIn vivo ocular toxicity (39-week repeated application)
Target Compound DataBenzododecinium chloride (C12-BAK): No toxicity at 0.01% concentration
Comparator Or BaselineC14-BAK and BAC mixture: Significant corneal epithelial injury at 0.01%
Quantified Difference100% reduction in observable long-term corneal toxicity at the 0.01% formulation threshold
Conditions39-week repeated ocular application in rabbit models

Compels the procurement of pure C12-BAC over generic BAC mixtures for ophthalmic and sensitive topical pharmaceutical formulations to minimize patient irritation.

Critical Micelle Concentration (CMC) and Phase Stability

The thermodynamic stability of surfactant formulations depends heavily on the Critical Micelle Concentration (CMC). Benzododecinium chloride exhibits a higher and more formulation-friendly CMC (approximately 3.7 to 8.3 mM in aqueous solutions) compared to its longer-chain counterparts. Spectrofluorometric and tensiometric evaluations confirm that as the alkyl chain increases to C14 and C16, the CMC drops exponentially (often below 1 mM). This higher CMC for the C12 homolog prevents premature micellization and ensures that the surfactant remains active as a monomer in solution over a wider concentration range [1].

Evidence DimensionCritical Micelle Concentration (CMC) in deionized water
Target Compound DataBenzododecinium chloride (C12): 3.7 - 8.3 mM
Comparator Or BaselineLonger-chain homologs (C14/C16): < 1.0 mM
Quantified DifferenceApproximately 4x to 8x higher CMC for the C12 homolog
ConditionsAqueous solution, measured via spectrofluorometry and tensiometry

Allows formulators to use higher concentrations of the active monomer before micelle aggregation alters the viscosity, solubility, or optical clarity of the product.

Electrolyte Tolerance in High-Ionic-Strength Environments

In industrial and environmental applications, the presence of salts and dissolved organic carbon drastically affects surfactant solubility. Research evaluating BAC homologs in 0.01 M CaCl2 and soil extracts demonstrated that while the CMC of benzododecinium chloride (BAC-C12) is reduced by ionic strength (dropping to <3.7 mM), it remains highly soluble and functional. Conversely, the C16 homolog (BAC-C16) is extremely sensitive to counter-ion effects, leading to rapid CMC depression and potential precipitation, rendering it ineffective in hard water or high-salinity environments[1].

Evidence DimensionSurfactant functionality in 0.01 M CaCl2 and soil extracts
Target Compound DataBenzododecinium chloride (BAC-C12): Retains functional CMC (<3.7 mM) without precipitating
Comparator Or BaselineBAC-C16: Severe CMC reduction and high susceptibility to counter-ion precipitation
Quantified DifferenceC12 maintains functional solubility in high-electrolyte media where C16 fails
Conditions0.01 M CaCl2 background electrolyte and aqueous soil extracts

Dictates the selection of pure C12-BAC for agricultural formulations, oilfield biocides, and cooling water systems where hard water and high salinity are present.

Ophthalmic and Mucosal Pharmaceutical Preservatives

Driven by its quantitatively lower cytotoxicity and lack of corneal epithelial disruption at 0.01% concentrations compared to C14 homologs, pure benzododecinium chloride is the optimal preservative for eye drops, nasal sprays, and sensitive topical formulations. Procuring the pure C12 variant eliminates the toxicity risks associated with the variable C14/C16 content found in standard commercial benzalkonium chloride mixtures [1].

High-Salinity Industrial Cooling and Oilfield Biocides

Because benzododecinium chloride maintains its solubility and a functional critical micelle concentration in the presence of divalent cations (like Ca2+) and complex soil organics, it is the preferred non-oxidizing biocide for oilfield enhanced recovery and industrial cooling towers. It resists the counter-ion precipitation that typically neutralizes longer-chain (C16) quaternary ammonium compounds [2].

Precision Cosmetic Emulsions and Cleansers

The higher and more predictable CMC of the C12 homolog allows for stable integration into cosmetic emulsions without premature micellization. Formulators procure pure benzododecinium chloride to ensure consistent viscosity, optical clarity, and foaming characteristics that cannot be guaranteed when using mixed-chain BAC supplies [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid

Hydrogen Bond Acceptor Count

1

Exact Mass

339.2692779 Da

Monoisotopic Mass

339.2692779 Da

Heavy Atom Count

23

Appearance

Solid powder

Melting Point

29-34 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y5A751G47H

Related CAS

10328-35-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (42.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (10.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

139-07-1
63449-41-2

Use Classification

Cosmetics -> Antistatic; Preservative

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023
1: Ferreira C, Pereira AM, Pereira MC, Melo LF, Simões M. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens. J Antimicrob Chemother. 2011 May;66(5):1036-43. doi: 10.1093/jac/dkr028. Epub 2011 Feb 8. PubMed PMID: 21393196.
2: Becquet F, Goldschild M, Moldovan MS, Ettaiche M, Gastaud P, Baudouin C. Histopathological effects of topical ophthalmic preservatives on rat corneoconjunctival surface. Curr Eye Res. 1998 Apr;17(4):419-25. PubMed PMID: 9561834.
3: Aydin Kurna S, Acikgoz S, Altun A, Ozbay N, Sengor T, Olcaysu OO. The effects of topical antiglaucoma drugs as monotherapy on the ocular surface: a prospective study. J Ophthalmol. 2014;2014:460483. doi: 10.1155/2014/460483. Epub 2014 Jun 9. PubMed PMID: 25009742; PubMed Central PMCID: PMC4070470.
4: Wang Y, Zhang Y, Li X, Sun M, Wei Z, Wang Y, Gao A, Chen D, Zhao X, Feng X. Exploring the Effects of Different Types of Surfactants on Zebrafish Embryos and Larvae. Sci Rep. 2015 Jun 8;5:10107. doi: 10.1038/srep10107. PubMed PMID: 26053337; PubMed Central PMCID: PMC4459078.
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6: Kondrat'eva TS, Mokhova GI, Samsonova MN. [Use of dimethyldodecylbenzylammonium chloride as a preservative for eyedrops]. Farmatsiia. 1971 Jan-Feb;20(1):26-9. Russian. PubMed PMID: 5581135.
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8: Pisella PJ, Fillacier K, Elena PP, Debbasch C, Baudouin C. Comparison of the effects of preserved and unpreserved formulations of timolol on the ocular surface of albino rabbits. Ophthalmic Res. 2000 Jan-Feb;32(1):3-8. PubMed PMID: 10657748.
9: Wilson CG, Tomlinson E, Davis SS, Olejnik O. Altered ocular absorption and disposition of sodium cromoglycate upon ion-pair and complex coacervate formation with dodecylbenzyldimethylammonium chloride. J Pharm Pharmacol. 1981 Dec;33(12):749-53. PubMed PMID: 6121844.
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11: Stepanenko BN, Ulitina TS. [Precipitation of neutral alpha-glucans and separation of mixtures by dimethyldodecylbenzylammonium chloride]. Biokhimiia. 1977 Aug;42(8):1445-51. Russian. PubMed PMID: 20993.
12: Burge PS, Richardson MN. Occupational asthma due to indirect exposure to lauryl dimethyl benzyl ammonium chloride used in a floor cleaner. Thorax. 1994 Aug;49(8):842-3. PubMed PMID: 8091336; PubMed Central PMCID: PMC475138.
13: Kedzia A, Kałowski M. [Sterinole and cetylpirydine chloride influence on non-sporulated anaerobic bacteria of oral cavity]. Czas Stomatol. 1988 Oct;41(10):610-5. Polish. PubMed PMID: 3270591.
14: Kondrat'eva TS, Nguen Van Ky. [Utilization of dimethyldodecylbenzylammonium chloride for eyedrops made of pilocarpine hydrochloride]. Farmatsiia. 1975 Jul-Aug;24(4):70-1. Russian. PubMed PMID: 1218610.
15: Ferreira C, Rosmaninho R, Simoes M, Pereira MC, Bastos MM, Nunes OC, Coelho M, Melo LF. Biofouling control using microparticles carrying a biocide. Biofouling. 2010;26(2):205-12. doi: 10.1080/08927010903419630. PubMed PMID: 19937490.
16: Debbasch C, Brignole F, Pisella PJ, Warnet JM, Rat P, Baudouin C. Quaternary ammoniums and other preservatives' contribution in oxidative stress and apoptosis on Chang conjunctival cells. Invest Ophthalmol Vis Sci. 2001 Mar;42(3):642-52. PubMed PMID: 11222522.
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